molecular formula C14H8ClF3N2 B11833281 7-Chloro-2-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine CAS No. 885270-43-9

7-Chloro-2-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine

Cat. No.: B11833281
CAS No.: 885270-43-9
M. Wt: 296.67 g/mol
InChI Key: YBVFASDMDTYYRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-A]pyridine core substituted with a chloro group at the 7th position and a trifluoromethylphenyl group at the 2nd position. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a valuable candidate for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(trifluoromethyl)phenylhydrazine with 2-chloro-3-pyridinecarboxaldehyde in the presence of a base such as potassium carbonate. The reaction mixture is heated to promote cyclization, resulting in the formation of the desired pyrazolo[1,5-A]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which has been shown to improve reaction efficiency and reduce reaction times . Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Mechanism of Action

The mechanism of action of 7-Chloro-2-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine stands out due to its trifluoromethylphenyl group, which imparts enhanced stability and lipophilicity. This makes it particularly valuable in drug development and materials science applications .

Properties

CAS No.

885270-43-9

Molecular Formula

C14H8ClF3N2

Molecular Weight

296.67 g/mol

IUPAC Name

7-chloro-2-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyridine

InChI

InChI=1S/C14H8ClF3N2/c15-13-3-1-2-11-8-12(19-20(11)13)9-4-6-10(7-5-9)14(16,17)18/h1-8H

InChI Key

YBVFASDMDTYYRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=NN2C(=C1)Cl)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.